N-(3-Methylbutyl)piperidine-4-carboxamide
Overview
Description
“N-(3-Methylbutyl)piperidine-4-carboxamide” is a chemical compound with the molecular formula C11H22N2O . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C11H22N2O . The InChI code for this compound is 1S/C11H22N2O.ClH/c1-9(2)3-8-13-11(14)10-4-6-12-7-5-10;/h9-10,12H,3-8H2,1-2H3,(H,13,14);1H .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 234.77 . It appears as an oil at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications
Cancer Research:
- N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, which are closely related to N-(3-Methylbutyl)piperidine-4-carboxamide, were synthesized and evaluated for their potential anti-angiogenic and DNA cleavage activities. These derivatives blocked blood vessel formation in vivo and exhibited significant DNA cleavage activities, suggesting their potential as anticancer agents due to both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
HIV Treatment:
- In the development of HIV-1 treatments, a piperidine-4-carboxamide derivative, identified as TAK-220, was discovered to be a potent CCR5 antagonist. It demonstrated high inhibitory activity against HIV-1 envelope-mediated membrane fusion and strong inhibition of CCR5-using HIV-1 clinical isolates (Imamura et al., 2006).
Neuroscience:
- Piperidine-4-carboxamide analogs were investigated as potential inhibitors of glycine transporter 1 (GlyT1), which plays a crucial role in central nervous system functioning. These compounds demonstrated potent GlyT1 inhibitory activity and favorable pharmacokinetic profiles (Yamamoto et al., 2016).
Chemistry:
- Piperidines with ester functionality, such as 2-(methoxycarbonyl)piperidine, were used as N-nucleophiles in palladium-catalyzed aminocarbonylation, showcasing their application in synthetic chemistry (Takács et al., 2014).
Pharmacological Properties Modulation:
- The modulation of pharmacologically relevant properties of N‐alkyl‐piperidine‐2‐carboxamides, similar in structure to this compound, was studied. The research focused on how fluorine atoms in the side chains affect the compounds’ basicity, lipophilicity, solubility, and rates of oxidative degradation, important for developing local anesthetics (Vorberg et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
N-(3-methylbutyl)piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-9(2)3-8-13-11(14)10-4-6-12-7-5-10/h9-10,12H,3-8H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRVAEIRPDAPPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1CCNCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.